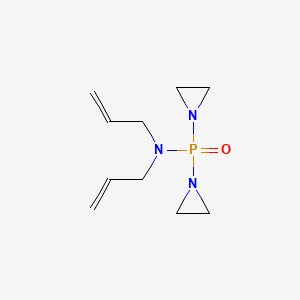
Phosphine oxide, bis(1-aziridinyl)diallylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, bis(1-aziridinyl)diallylamino- is a chemical compound with the molecular formula C10H18N3OP and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of aziridine rings and a phosphine oxide group, making it a unique and versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with a phosphine oxide precursor in the presence of aziridine . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Preparation of Diallylamine: Diallylamine is synthesized through the reaction of allylamine with an appropriate reagent.
Reaction with Phosphine Oxide: The diallylamine is then reacted with a phosphine oxide precursor in the presence of aziridine.
Catalysis and Temperature Control: Catalysts such as Lewis acids or bases are used to enhance the reaction efficiency, and the temperature is carefully controlled to optimize the yield.
Industrial Production Methods
Industrial production of phosphine oxide, bis(1-aziridinyl)diallylamino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, bis(1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aziridine derivatives .
Applications De Recherche Scientifique
Phosphine oxide, bis(1-aziridinyl)diallylamino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphine oxide, bis(1-aziridinyl)diallylamino- involves its interaction with molecular targets through its aziridine rings and phosphine oxide group. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phosphine oxide group can participate in redox reactions, influencing cellular pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(aziridin-1-yl)phosphine oxide: Similar in structure but with three aziridine rings.
Bis(1-aziridinyl)phosphine oxide: Lacks the diallylamino group.
Diallylamino phosphine oxide: Contains the diallylamino group but lacks aziridine rings.
Uniqueness
Phosphine oxide, bis(1-aziridinyl)diallylamino- is unique due to the combination of aziridine rings and a diallylamino group, providing distinct reactivity and versatility in various applications. This combination allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
41657-18-5 |
|---|---|
Formule moléculaire |
C10H18N3OP |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C10H18N3OP/c1-3-5-11(6-4-2)15(14,12-7-8-12)13-9-10-13/h3-4H,1-2,5-10H2 |
Clé InChI |
SRMNABONKJHKFQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)P(=O)(N1CC1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



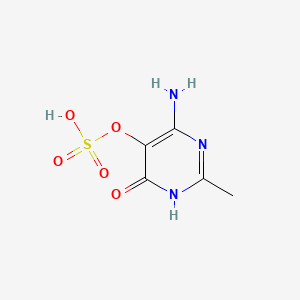
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
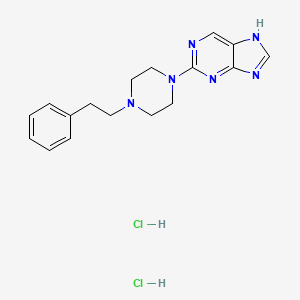
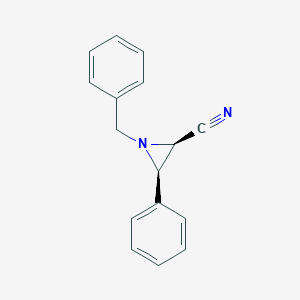
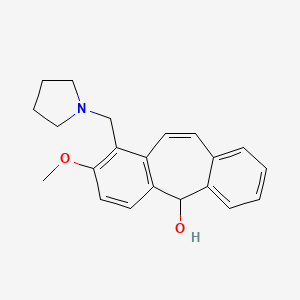
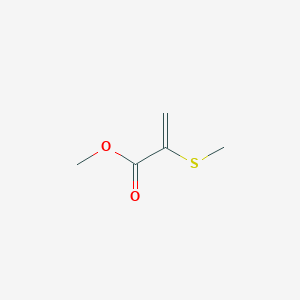
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
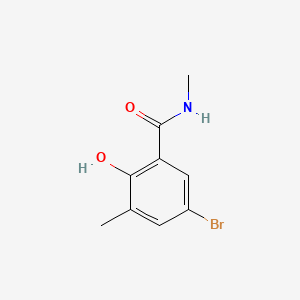
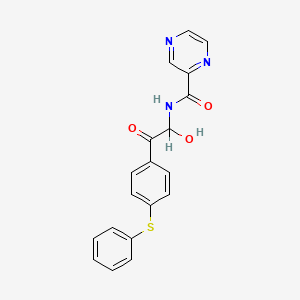
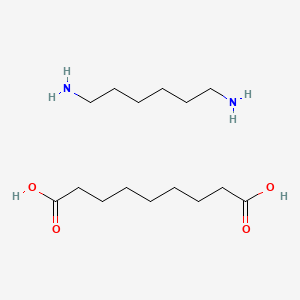
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
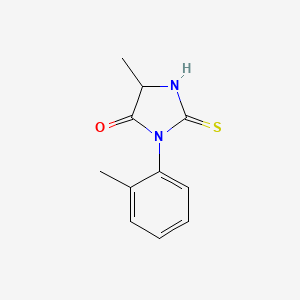
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
